{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate
CAS No.: 1794909-54-8
Cat. No.: VC11994641
Molecular Formula: C17H16FNO3
Molecular Weight: 301.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794909-54-8 |
|---|---|
| Molecular Formula | C17H16FNO3 |
| Molecular Weight | 301.31 g/mol |
| IUPAC Name | [2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-fluorobenzoate |
| Standard InChI | InChI=1S/C17H16FNO3/c1-12-5-2-3-6-14(12)10-19-16(20)11-22-17(21)13-7-4-8-15(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) |
| Standard InChI Key | BALVLRZXBSTRAC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC=C2)F |
| Canonical SMILES | CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC=C2)F |
Introduction
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate is an organic compound that belongs to the class of esters derived from benzoic acid. It features a carbamoyl group attached to a methyl group, which is further linked to a 2-methylphenyl moiety, and esterified with 3-fluorobenzoic acid. This compound is of interest due to its unique structural characteristics and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis
The synthesis of {[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate typically involves a multi-step process. It can be prepared by reacting appropriate precursors, such as 3-fluorobenzoic acid and [(2-methylphenyl)methyl]carbamoyl chloride, in the presence of bases like triethylamine under anhydrous conditions to prevent hydrolysis of the ester bond.
Potential Applications
While specific applications of {[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate are not detailed in the available literature, compounds with similar structures often exhibit biological activities, such as enzyme inhibition or receptor modulation. These properties make them candidates for pharmaceutical research, particularly in areas like anti-inflammatory or analgesic drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume